molecular formula C18H20N4O4 B138087 Acetil acid CAS No. 147676-78-6

Acetil acid

Cat. No. B138087
M. Wt: 356.4 g/mol
InChI Key: UUNWDXYDLDBMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-CoA is a central metabolic intermediate that plays a crucial role in the energy state of the cell and influences various cellular processes through its effect on enzyme activity and protein acetylation . N-Acetyl-L-Aspartic acid (NAA) is a compound found in the brain, involved in neuronal processes and implicated in Canavan disease . Acetyl-boswellic acids (acetyl-BA) are derived from frankincense and have been identified as inhibitors of human topoisomerases I and IIalpha, suggesting a potential role in cancer therapy .

Synthesis Analysis

The synthesis of acetyl compounds can be complex and varied. For instance, acetyl-CoA synthetase (ADP-forming) from Pyrococcus furiosus catalyzes the formation of acetate from acetyl-CoA and is involved in ATP synthesis . The synthesis of 2-acetylthiamin pyrophosphate (acetyl-TPP) involves the oxidation of 2-(1-hydroxyethyl)thiamin pyrophosphate, and this compound is hypothesized to act as an enzymatic acyl-transfer intermediate .

Molecular Structure Analysis

The molecular structure of acetyl compounds can significantly influence their stability and reactivity. For example, acetyl-TPP exists in an equilibrium mixture of keto, hydrate, and intramolecular carbinolamine forms, with its stability and reactivity being pH and temperature-dependent . The structure of acetyl-boswellic acids allows them to bind directly to topoisomerases I and IIalpha, inhibiting their activity .

Chemical Reactions Analysis

Acetyl compounds participate in various chemical reactions. Acetyl-CoA synthetase catalyzes the reversible conversion of acetyl-CoA to acetate, ATP, and CoA . Acetic acid has been used as a catalyst for the N-acylation of amines, demonstrating the versatility of acetyl compounds in synthetic chemistry . The formation of acetic acid in interstellar analog ices involves the recombination of acetyl radicals with hydroxyl radicals, highlighting a potential pathway for complex organic molecule formation in space .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetyl compounds are diverse. Acetyl-CoA synthetase from Pyrococcus furiosus has a temperature optimum at 90 degrees Celsius, reflecting its hyperthermophilic nature . The acetylation of glycerol with acetic acid catalyzed by solid acids shows that the kinetics and selectivity of the reaction can vary depending on the catalyst used . The migration of O-acetyl groups in N,O-acetylneuraminic acids occurs under conditions where no significant de-O-acetylation is observed, indicating the dynamic nature of acetyl group positioning .

Relevant Case Studies

The role of NAA in the biosynthesis of brain lipids has been studied, showing that it provides acetyl groups for lipid biosynthesis in myelinating rat brain . The inhibition of topoisomerases by acetyl-boswellic acids has been explored as a potential therapeutic mechanism against cancer . The formation of acetic acid in polar interstellar analog ices suggests a pathway for the synthesis of complex organic molecules in space, which could have implications for our understanding of the origins of life .

Scientific Research Applications

Acetic Acid in Microbial Growth and Fermentation

  • Growth Kinetics of Acetobacter aceti : Acetic acid fermentation, a process where Acetobacter aceti oxidizes ethanol into acetic acid, is influenced by temperature. Mathematical modeling of growth kinetics in A. aceti, in relation to substrate, product, and dissolved oxygen concentrations, has been explored (de Ory, Romero, & Cantero, 1998).
  • Acetic Acid in Biofilm Formation : Studies have shown that acetic acid acts as a volatile signal to stimulate bacterial biofilm formation in Bacillus subtilis. This indicates acetic acid's role in metabolic signaling and in coordinating the timing of biofilm formation (Chen, Gozzi, Yan, & Chai, 2015).

Acetic Acid in Industrial Applications

  • Production Process for Food Grade Acetic Acid : Research has focused on optimizing the production process of acetic acid using Acetobacter aceti in fermentation systems, which is vital for chemical, food, and other industries (Awad, Díaz, Malek, Othman, Aziz, & Enshasy, 2012).
  • Efficient Acetoin Production : In the context of biocatalysis, acetic acid is involved in the conversion of 2,3-butanediol to acetoin, a food spice and bio-based platform chemical, using engineered Bacillus subtilis. This process highlights acetic acid's role in enzymatic reactions and bioproduct productivity (Bao, Zhang, Rao, Zhao, Zhang, Yang, Xu, & Yang, 2014).

Acetic Acid in Archaeological and Biological Research

  • Acetic Acid in Bone Diagenesis : Acetic acid has been utilized to study the effects on bone diagenesis, particularly in archaeological contexts. It's used as a cleaning agent to remove diagenetic carbonate from bone and enamel, which aids in recovering original biological signals for various studies (Nielsen-Marsh & Hedges, 2000).

Acetic Acid in Microbiology and Molecular Biology

  • Molecular Mechanisms Conferring Acetic Acid Resistance : The resistance of acetic acid bacteria to acetic acid has been a key focus. Proteomic analysis has identified several mechanisms that confer this resistance, essential for industrial vinegar production (Nakano & Fukaya, 2008).

Safety And Hazards

Acetic acid can be a hazardous chemical if not used in a safe and appropriate manner. This liquid is highly corrosive to the skin and eyes and, because of this, must be handled with extreme care. Acetic acid can also be damaging to the internal organs if ingested or in the case of vapor inhalation .

Future Directions

The global acetic acid market is projected to grow from a size of $7.57 billion in 2023 to reach $12.33 billion by 2030, at a CAGR of 7.22% over the forecast period . Innovations aimed at sustainable production, including bio-based variants and greener solvent applications, are paving the way for market expansion .

properties

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(18(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNWDXYDLDBMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611629
Record name 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetil acid

CAS RN

147676-78-6
Record name Acetil acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48U6WC1H35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetil acid
Reactant of Route 2
Acetil acid
Reactant of Route 3
Acetil acid
Reactant of Route 4
Acetil acid
Reactant of Route 5
Acetil acid
Reactant of Route 6
Acetil acid

Citations

For This Compound
153
Citations
JH Lee, HN Park, OR Park, NS Kim, SK Park… - Forensic Science …, 2019 - Elsevier
… 2a and b, their analogues were also detected which includes sildenafil analogues (acetil acid, carbodenafil, desulfonylchlorosildeilafil, desmethylpiperazinylsildenafil, dimethylsildenafil, …
Number of citations: 42 www.sciencedirect.com
T Tagami, A Aoyama, A Takeda, A Asada… - Food Hygiene and …, 2014 - jstage.jst.go.jp
In recent years, impairment of health owning to ingestion of dietary supplements that contain medicinal ingredients has become a social problem1). Since this may be due to the …
Number of citations: 12 www.jstage.jst.go.jp
P Lebel, J Gagnon, A Furtos, KC Waldron - Journal of Chromatography A, 2014 - Elsevier
A rapid LC-MS/MS method has been developed to simultaneously separate 71 erectile dysfunction (ED) drugs and 11 natural ingredients that are sometimes found alongside ED drugs, …
Number of citations: 73 www.sciencedirect.com
ME Doloksaribu, B Prihandoko… - International Journal of …, 2017 - digilib.unimed.ac.id
… for converting organic material into charcoal, the carbonization process will release a flammable substance such as CO, CH4, H2, formaldehyde, methane, formik and acetil acid and …
Number of citations: 8 digilib.unimed.ac.id
B Nur Baizura - 2018 - studentsrepo.um.edu.my
… Two of the adulterants, which were not included in the spectral library, were identified as acetil acid and xanthoantrafil using the formula predictor software included in the LCMS IT-TOF …
Number of citations: 2 studentsrepo.um.edu.my
W Chiu, ARIZONA UNIV TUCSON - 1985 - apps.dtic.mil
… This enzyme catalyzes the hyd:rolysis of the neurotransmitter acetylcholine to choline and acetiL acid. The most studied form of this enzyme has been that isolated from electric organs …
Number of citations: 2 apps.dtic.mil
NL Leibson, LT Frolova - Marine Biology, 1994 - Springer
… Immediately after collection of mussels the tissue pieces were sectioned and fixed in ethyl-alcohol-acetil acid or Navashin's mixture. Paraffin sections 5 ~tm thick were stained using …
Number of citations: 14 link.springer.com
A Firdaus, AV Panae - Indonesian Journal of Engineering and Science, 2020 - aps.or.id
… the carbonization process will release flammable substances such as CO, CH4, H2, formaldehyde, methane, formic and acetil acid as well as non-combustible substances such as CO2, …
Number of citations: 3 aps.or.id
P Jouet, SK Sarna, C Singaram… - American Journal …, 1995 - journals.physiology.org
Infiltration of specific immunocytes and stimulation of abnormal gastrointestinal motor activity during ileal inflammation induced by mucosal exposure to ethanol and acetic acid were …
Number of citations: 42 journals.physiology.org
CB Pham, AB Mma - nast.dost.gov.ph
The organic chemical acetic acid has vcrsatik utilll.: ttion as a raw material in pharmaceuticals and food industries. Thus. the bioconversion of ethanol into acetic.: acid is important to …
Number of citations: 2 nast.dost.gov.ph

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.